molecular formula C21H26N6O2 B12250695 N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

Cat. No.: B12250695
M. Wt: 394.5 g/mol
InChI Key: CJIGPAHGJKVUAH-UHFFFAOYSA-N
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Description

N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties

Properties

Molecular Formula

C21H26N6O2

Molecular Weight

394.5 g/mol

IUPAC Name

N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

InChI

InChI=1S/C21H26N6O2/c1-14-10-22-21(23-11-14)26(2)15-6-5-7-27(12-15)20-16-8-18(28-3)19(29-4)9-17(16)24-13-25-20/h8-11,13,15H,5-7,12H2,1-4H3

InChI Key

CJIGPAHGJKVUAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=NC=NC4=CC(=C(C=C43)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield reduced quinazoline or pyrimidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain protein kinases, which play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound can modulate various cellular processes, including cell proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is unique due to its specific structural features and the combination of quinazoline and pyrimidine moieties. This unique structure allows it to interact with a distinct set of molecular targets, making it a valuable compound for research and potential therapeutic applications .

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